5-((Furan-2-ylmethyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile
Description
The compound 5-((Furan-2-ylmethyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile (hereafter referred to as the target compound) is a heterocyclic molecule featuring a central oxazole ring. Key structural elements include:
- Position 2: A 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl group, introducing a sulfonamide moiety known for enhancing enzyme-binding affinity .
- Position 4: A carbonitrile group, increasing polarity and influencing electronic properties.
Properties
IUPAC Name |
5-(furan-2-ylmethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-15-8-10-25(11-9-15)30(26,27)18-6-4-16(5-7-18)20-24-19(13-22)21(29-20)23-14-17-3-2-12-28-17/h2-7,12,15,23H,8-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWUMCQXVMPFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CO4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((Furan-2-ylmethyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile, commonly referred to as compound 941248-00-6, is a synthetic compound with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The compound's structure is characterized by the following molecular formula and weight:
- Molecular Formula : CHNOS
- Molecular Weight : 426.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 426.5 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, analogs have shown significant inhibition of tumor growth in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in human adenocarcinoma cells, suggesting a mechanism involving the modulation of signaling pathways associated with cancer progression .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests its potential as a 5-HT1A receptor agonist. Agonists of this receptor are often explored for their antidepressant properties. Preliminary animal studies indicated that derivatives exhibited reduced immobility in forced swimming tests, a common measure for antidepressant efficacy, outperforming traditional antidepressants like imipramine .
The proposed mechanism of action for this compound includes:
- Receptor Modulation : Binding to serotonin receptors may enhance serotonergic signaling.
- Inhibition of Prostaglandin Synthesis : Similar compounds have shown the ability to reduce prostaglandin E levels, which are implicated in inflammation and cancer progression .
Study 1: Anticancer Efficacy
In a study evaluating various derivatives, one analog was reported to significantly reduce PGE levels (EC=90 nM), indicating strong anti-inflammatory and anticancer properties . The study utilized xenograft mouse models where tumor growth was monitored post-administration of the compound.
Study 2: Neuropharmacological Assessment
In another investigation focusing on neuropharmacological effects, compounds structurally related to this compound were assessed for their ability to act as 5-HT1A receptor agonists. Results indicated that these compounds significantly decreased immobility in rodent models compared to controls, suggesting potential antidepressant activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Pyrimidine and Pyrazole Derivatives
- Compound 3 (): A pyrimidine-5-carbonitrile derivative with a thiazole substituent. The hydroxylphenylamino group enables hydrogen bonding, contrasting with the target compound’s furan-based substituent .
- Pyrazole Carbonitriles (): These feature pyrazole cores with acetylated thioether linkages. The absence of a sulfonamide group reduces target specificity but improves synthetic accessibility via multicomponent reactions .
Oxazole Derivatives
- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Shares the oxazole core and carbonitrile group but replaces the sulfonamide with a fluorobenzoyl-piperazine moiety. This substitution may enhance solubility but reduce affinity for sulfonamide-dependent targets like ERK .
- Antifungal Oxazoles (): Derivatives such as 3q–3t feature indol-3-yl and aryl groups. The indole substituent enhances antifungal activity, suggesting the target compound’s furan group may offer alternative interaction profiles .
Substituent Effects
Sulfonamide vs. Piperazinyl Groups
- The target compound’s 4-methylpiperidinylsulfonyl group () is critical for ERK inhibition due to hydrogen bonding with catalytic lysine residues. In contrast, piperazinyl groups () prioritize bulkier, hydrophobic interactions .
- Fluorophenyl Substituents (): Electron-withdrawing fluorine atoms increase metabolic stability but may reduce membrane permeability compared to the target compound’s sulfonamide .
Amino Group Variations
- The furan-2-ylmethylamino group (target compound) provides moderate lipophilicity, while pyrimidine derivatives () use hydroxyphenylamino groups for stronger hydrogen bonding .
Physical and Chemical Properties
- Carbonitrile Impact : All compounds exhibit increased polarity due to the nitrile group, though solubility varies with substituent bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
